N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide
Description
N-[4-(Cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide is a propanamide derivative featuring a cyanomethyl-substituted phenyl group at the N-position and a phenylsulfanyl moiety at the C2 position. The phenylsulfanyl group contributes to lipophilicity, which may influence membrane permeability and target engagement.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13(21-16-5-3-2-4-6-16)17(20)19-15-9-7-14(8-10-15)11-12-18/h2-10,13H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIRCXOEZXHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(cyanomethyl)benzonitrile with 2-(phenylsulfanyl)propanoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide with key analogs:
Notes:
- Sulfamoyl-containing analogs (e.g., compound 8 in ) exhibit higher melting points (~150°C), suggesting strong crystalline packing due to hydrogen bonding.
Antiurease Activity ()
Compounds with sulfamoyl groups (e.g., compounds 8–11 in ) demonstrated antiurease activity, with IC₅₀ values correlating with substituent bulkiness. For example:
- Compound 8 : Moderate activity (IC₅₀ = 18.3 µM), attributed to the 4-methylpyrimidinyl group enhancing target binding.
- Compound 9 : Lower activity (IC₅₀ = 24.7 µM) due to steric hindrance from the 5-methylisoxazole group.
While the target compound lacks direct antiurease data, its phenylsulfanyl group may mimic the thiol-binding interactions observed in urease inhibitors .
Enzyme Inhibition ()
Sulfonamide-propanamide hybrids (e.g., MMP2/MMP9 inhibitors in ) highlight the role of sulfonyl/sulfanyl groups in chelating zinc ions at enzyme active sites. The target compound’s phenylsulfanyl moiety could similarly coordinate metal ions, though its cyanomethyl group may reduce affinity compared to bulkier substituents like trifluoromethyl .
Metabolic and Stability Considerations
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl-containing compounds (e.g., target compound and ) are more prone to oxidation than sulfonyl analogs (e.g., reparixin in ), which may shorten their metabolic half-life.
- Cyanomethyl vs. Halogen Substituents: The cyanomethyl group’s electron-withdrawing nature may reduce cytochrome P450-mediated metabolism compared to halogenated analogs like , enhancing stability .
Biological Activity
N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a cyanomethyl group and a phenylsulfanyl moiety, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrile group can participate in electrophilic and nucleophilic reactions, while the phenylsulfanyl group may engage in coordination chemistry and radical reactions. These interactions can lead to alterations in cellular signaling pathways, potentially impacting cell proliferation and survival.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Cytotoxicity | Low cytotoxic effects on normal cells |
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound derivatives on U937 human myeloid leukemia cells. The results indicated that these compounds significantly inhibited cell proliferation without exhibiting cytotoxicity towards normal cells, highlighting their potential for therapeutic applications .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that the interaction with specific signaling pathways involved in cell cycle regulation led to reduced tumor growth in vitro .
- Pharmacological Studies : A pharmacological assessment revealed that certain derivatives acted as selective modulators of androgen receptors, indicating their potential use in hormonal therapies for conditions such as male contraception .
Research Findings
Recent studies have explored various aspects of this compound:
- Synthesis and Characterization : Efficient synthetic routes have been developed for producing derivatives with enhanced biological activity. Characterization techniques confirmed the structural integrity and purity of these compounds .
- Toxicological Assessment : Safety evaluations indicated that while some derivatives exhibited strong biological activity, they maintained low toxicity profiles, making them suitable candidates for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
